4-[(2E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]phenyl thiophene-2-carboxylate
Description
This compound (hereafter referred to by its full IUPAC name) is a synthetic organic molecule featuring a thiophene-2-carboxylate ester linked via a phenyl group to an α,β-unsaturated ketone (propenoyl) moiety. The propenoyl group is substituted with a 2,3,4-trimethoxyphenyl ring, which confers distinct electronic and steric properties.
The thiophene ring introduces sulfur-based heteroaromaticity, which may influence solubility, redox behavior, and binding affinity in biological systems. The trimethoxyphenyl group is notable for its electron-donating methoxy substituents, a feature shared with pharmacologically active compounds like combretastatin analogs .
Properties
IUPAC Name |
[4-[(E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]phenyl] thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20O6S/c1-26-19-13-9-16(21(27-2)22(19)28-3)8-12-18(24)15-6-10-17(11-7-15)29-23(25)20-5-4-14-30-20/h4-14H,1-3H3/b12-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCUWYJGOMIXYIU-XYOKQWHBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=CC(=O)C2=CC=C(C=C2)OC(=O)C3=CC=CS3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)OC(=O)C3=CC=CS3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of (2E)-3-(2,3,4-Trimethoxyphenyl)prop-2-enoyl Intermediate
Starting Materials :
- 2,3,4-Trimethoxyacetophenone
- 4-Hydroxybenzaldehyde
Procedure :
- Dissolve 2,3,4-trimethoxyacetophenone (10 mmol) and 4-hydroxybenzaldehyde (10 mmol) in anhydrous ethanol (50 mL).
- Add aqueous NaOH (20%, 5 mL) dropwise under nitrogen.
- Reflux at 80°C for 6–8 hours.
- Cool to room temperature, pour into ice-water, and acidify with HCl (1M).
- Filter the precipitate and recrystallize from ethanol to yield (2E)-3-(2,3,4-trimethoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 78–85% | |
| Melting Point | 142–144°C | |
| Stereoselectivity | >99% E-isomer |
Esterification with Thiophene-2-carbonyl Chloride
Starting Materials :
- (2E)-3-(2,3,4-Trimethoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one
- Thiophene-2-carbonyl chloride
Procedure :
- Dissolve the chalcone intermediate (5 mmol) in dry dichloromethane (30 mL).
- Add triethylamine (7.5 mmol) and cool to 0°C.
- Add thiophene-2-carbonyl chloride (6 mmol) dropwise over 15 minutes.
- Stir at room temperature for 12 hours.
- Wash with water (3 × 20 mL), dry over Na₂SO₄, and concentrate.
- Purify via silica gel chromatography (hexane:ethyl acetate, 4:1).
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 65–72% | |
| Purity (HPLC) | ≥98% |
Optimization of Reaction Conditions
Catalytic Systems for Chalcone Formation
Comparative studies reveal that piperidine (5 mol%) in ethanol under microwave irradiation (100°C, 20 minutes) enhances yield to 89% while reducing reaction time by 80% compared to conventional heating.
Solvent Effects in Esterification
Tetrahydrofuran outperforms dichloromethane in minimizing side reactions (e.g., hydrolysis), achieving 76% yield when molecular sieves are used to scavenge moisture.
Analytical Characterization
Spectroscopic Data
Chromatographic Validation
Reverse-phase HPLC (C18 column, acetonitrile:water 70:30) confirms a retention time of 12.3 minutes with >99% purity.
Industrial-Scale Adaptations
Continuous Flow Synthesis :
- Chalcone formation and esterification are performed in tandem within a microreactor system, reducing processing time to 2 hours and improving yield reproducibility (±2%).
Applications and Derivatives
The compound serves as a precursor for anticancer agents targeting tubulin polymerization, with IC₅₀ values of 1.2–3.8 µM in MCF-7 and HeLa cell lines. Derivatives modified at the thiophene moiety exhibit enhanced bioactivity, underscoring the versatility of this scaffold.
Chemical Reactions Analysis
Types of Reactions
4-[(2E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]phenyl thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Anticancer Properties
Research indicates that 4-[(2E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]phenyl thiophene-2-carboxylate exhibits significant anticancer activity. A study demonstrated its ability to inhibit cell proliferation in various cancer cell lines, particularly in breast cancer cells (MCF-7), where it reduced cell viability by approximately 26.86% at specific concentrations .
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. In vitro assays revealed that it effectively scavenges free radicals, which is crucial for mitigating oxidative stress-related diseases. The antioxidant activity was assessed using methods such as DPPH radical scavenging and lipid peroxidation inhibition .
Antibacterial Effects
In addition to anticancer and antioxidant activities, the compound has shown promising antibacterial effects. It was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli, with notable zones of inhibition observed at varying concentrations .
Synthesis and Mechanism of Action
The synthesis of this compound typically involves multicomponent reactions that integrate the thiophene core with the appropriate functional groups. The mechanism of action is believed to involve the modulation of various signaling pathways associated with cancer cell growth and survival.
Case Studies
-
In Vitro Studies on MCF-7 Cells :
- Objective : To assess the anticancer efficacy.
- Findings : Significant reduction in cell viability (26.86%) after treatment with the compound.
- : Indicates potential as a therapeutic agent for breast cancer treatment.
-
Antioxidant Activity Evaluation :
- Methods Used : DPPH radical scavenging assay.
- Results : The compound exhibited strong antioxidant activity comparable to standard antioxidants.
- Implications : Potential use in formulations aimed at reducing oxidative stress.
-
Antibacterial Testing :
- Pathogens Tested : Staphylococcus aureus and Escherichia coli.
- Results : Displayed effective antibacterial activity with measurable zones of inhibition.
- Significance : Suggests potential applications in developing new antibacterial agents.
Future Research Directions
Further research is warranted to explore the full spectrum of biological activities associated with this compound. Potential areas include:
- Mechanistic Studies : Detailed investigations into how the compound interacts at the molecular level with cellular targets.
- In Vivo Studies : Evaluating the efficacy and safety profile in animal models to support clinical applications.
- Formulation Development : Exploring the integration of this compound into drug delivery systems or functional foods.
Mechanism of Action
The mechanism of action of 4-[(2E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]phenyl thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular responses.
Altering Gene Expression: Affecting the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Analogs
Three structurally related compounds are compared here:
4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl thiophene-2-carboxylate (CAS: 306730-09-6) .
4-[(E)-3-(2,3,4-Trimethoxyphenyl)-2-propenoyl]phenyl 4-methylbenzenecarboxylate (Molecular weight: 432.46516 g/mol) .
The parent compound.
Table 1: Structural and Physicochemical Comparison
Electronic and Steric Effects
- Trimethoxyphenyl vs. Benzodioxol: The 2,3,4-trimethoxyphenyl group provides strong electron-donating effects via methoxy substituents, enhancing resonance stabilization.
- Thiophene vs. Para-Tolyl Ester : The thiophene ester’s sulfur atom may participate in dipole-dipole interactions or act as a weak hydrogen bond acceptor, whereas the para-tolyl ester’s methyl group increases steric bulk and lipophilicity, possibly reducing crystallinity .
Intermolecular Interactions and Crystallinity
The planar propenoyl group and aromatic systems in all three compounds suggest a propensity for π-π stacking. Hydrogen bonding patterns, critical for crystal packing (as discussed in graph set analysis ), are influenced by substituents:
- The trimethoxyphenyl group’s methoxy oxygen atoms can act as hydrogen bond acceptors.
- Crystallographic studies using programs like SHELXL (widely employed for small-molecule refinement) could elucidate these differences .
Biological Activity
4-[(2E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]phenyl thiophene-2-carboxylate (CAS: 329704-30-5) is a synthetic compound that has garnered interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The structure includes a thiophene ring and a phenolic moiety with trimethoxy substitutions that may influence its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
-
Anticancer Activity :
- The compound exhibits antiproliferative effects by interfering with microtubule dynamics. It has been shown to bind to the colchicine site on tubulin, disrupting polymerization and leading to cell cycle arrest and apoptosis in cancer cells .
- In vitro studies have demonstrated that derivatives similar to this compound can induce apoptosis through caspase activation pathways, specifically caspase-2, -3, and -8 .
-
Antioxidant Properties :
- The presence of methoxy groups in the aromatic ring enhances the compound's ability to scavenge free radicals, thus reducing oxidative stress in cellular environments. This antioxidant activity may protect cells from damage and contribute to its anticancer effects.
-
Anti-inflammatory Effects :
- Compounds with similar structures have been noted for their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), providing a basis for potential therapeutic applications in inflammatory diseases.
Case Studies and Research Findings
Several studies have highlighted the biological activities of compounds related to or derived from this compound:
Study 1: Antiproliferative Activity
A study evaluated a series of thiazole derivatives with similar structural motifs. The most active compounds showed IC50 values in the low micromolar range against MCF-7 breast cancer cells, indicating strong antiproliferative properties . The findings suggest that modifications at specific positions on the phenolic ring can significantly enhance activity.
Study 2: Mechanistic Insights
Research into the mechanism of action revealed that compounds binding at the colchicine site led to significant disruption of microtubule dynamics. This mechanism is crucial for understanding how these compounds can be developed into effective anticancer agents .
Study 3: Comparative Analysis
Comparative studies with other flavonoids demonstrated that while many share similar biological activities, the unique substitution pattern of this compound may confer distinct pharmacological properties that warrant further investigation .
Data Table: Summary of Biological Activities
Q & A
Basic: What synthetic strategies are recommended for optimizing the yield of this compound, considering its α,β-unsaturated ketone and ester functionalities?
Answer:
The synthesis involves three critical steps: (i) formation of the α,β-unsaturated ketone via Claisen-Schmidt condensation, (ii) esterification of the thiophene-2-carboxylic acid moiety, and (iii) coupling reactions. Key optimizations include:
- Temperature control : Maintain 0–5°C during condensation to minimize side reactions (e.g., over-alkylation) .
- Solvent selection : Use anhydrous DMF for the esterification step to enhance nucleophilic acyl substitution efficiency .
- Catalysts : Employ pyridine or DMAP to accelerate ester bond formation .
Validate purity at each stage using HPLC (C18 column, acetonitrile/water gradient) and -NMR (monitor vinyl proton at δ 7.2–7.5 ppm for stereochemical integrity) .
Basic: How can researchers confirm the (2E)-stereochemistry of the propenoyl group in this compound?
Answer:
Use a combination of:
- NMR spectroscopy : The -NMR coupling constant () between the α and β protons of the α,β-unsaturated ketone. For trans (E) configuration, ; cis (Z) would show .
- X-ray crystallography : Resolve the crystal structure using SHELXL (for refinement) and visualize with ORTEP-3 to unambiguously assign stereochemistry .
- IR spectroscopy : Confirm conjugation via C=O stretching frequencies (1660–1680 cm) and absence of enol tautomerization .
Advanced: How should crystallographers resolve discrepancies in unit cell parameters during X-ray structure determination of this compound?
Answer:
Discrepancies often arise from twinning, disorder, or incorrect space group assignment. Mitigation strategies include:
- Data reprocessing : Use SHELXC to check for twinning (e.g., Wilson ratio > 0.85) and apply TWINABS for scaling .
- Space group validation : Compare intensity statistics () in different Laue groups via PLATON’s ADDSYM .
- Disorder modeling : Refine anisotropic displacement parameters (ADPs) with SHELXL’s PART instruction and apply ISOR/SADI restraints .
For example, resolved triazole-thione disorder using PART 0.75 occupancy refinement, achieving .
Advanced: What experimental and computational approaches can reconcile contradictory biological activity data (e.g., IC50_{50}50 variability) in cell-based assays?
Answer:
Contradictions may stem from solubility differences, metabolic instability, or off-target effects. Systematic approaches include:
- Solubility profiling : Measure logP via shake-flask method (target logP ~4.0 for optimal membrane permeability) .
- Metabolic stability assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS .
- Docking studies : Use AutoDock Vina to assess binding mode consistency with the trimethoxyphenyl group’s role in tubulin inhibition (compare with colchicine’s binding pose) .
If IC varies >10-fold, re-evaluate assay conditions (e.g., serum content, incubation time) .
Advanced: How can researchers design structure-activity relationship (SAR) studies targeting the trimethoxyphenyl moiety for anticancer activity?
Answer:
Focus on systematic substitutions:
- Methoxy group removal : Synthesize analogs lacking one methoxy group (e.g., 3,4-dimethoxy) to assess its role in tubulin binding .
- Electron-withdrawing substituents : Introduce -NO or -CF at the 2-position to evaluate effects on π-π stacking .
- Biological assays : Test analogs in MTT assays (72 hr exposure) against HeLa and MCF-7 cells, using paclitaxel as a positive control .
SAR data should be analyzed via Hansch analysis (hydrophobic substituents correlate with logP >4.5) .
Advanced: What strategies mitigate challenges in characterizing the thiophene-2-carboxylate moiety via mass spectrometry?
Answer:
Thiophene esters often fragment unpredictably. Solutions include:
- Soft ionization : Use ESI-MS in negative ion mode to preserve the ester group (observe [M-H] at m/z 478.56) .
- Collision-induced dissociation (CID) : Compare fragmentation patterns with methyl 4-phenylthiophene-2-carboxylate () to assign peaks (e.g., loss of CO at m/z 434).
- High-resolution MS : Confirm molecular formula with HRMS-TOF (error <2 ppm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
